3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one
CAS No.: 653597-75-2
Cat. No.: VC16791770
Molecular Formula: C13H12Br2O2
Molecular Weight: 360.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 653597-75-2 |
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Molecular Formula | C13H12Br2O2 |
Molecular Weight | 360.04 g/mol |
IUPAC Name | 3-(1,1-dibromobutyl)isochromen-1-one |
Standard InChI | InChI=1S/C13H12Br2O2/c1-2-7-13(14,15)11-8-9-5-3-4-6-10(9)12(16)17-11/h3-6,8H,2,7H2,1H3 |
Standard InChI Key | QIJMJBZCGWRVCT-UHFFFAOYSA-N |
Canonical SMILES | CCCC(C1=CC2=CC=CC=C2C(=O)O1)(Br)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates a benzopyran ring system, a heterocyclic scaffold common in natural and synthetic bioactive molecules, with a 1,1-dibromobutyl substituent at the 3-position. The benzopyran nucleus consists of a fused benzene and pyran ring, while the dibromobutyl group introduces two bromine atoms at the terminal carbon of a butyl chain, creating a sterically hindered and electrophilic center .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 360.04 g/mol
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IUPAC Name: 3-(1,1-dibromobutyl)isochromen-1-one
The presence of bromine atoms significantly increases molecular weight and influences reactivity, particularly in nucleophilic substitution and elimination reactions .
Synthesis and Production
Bromination Strategies
The dibromobutyl group is introduced via bromination of alkenes or alkynes. A plausible route involves reacting 3-butyl-1H-2-benzopyran-1-one with brominating agents like or (-bromosuccinimide). For example, radical bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions could achieve selective dibromination at the butyl chain’s terminal position .
Optimization Considerations
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Catalysts: Lewis acids (e.g., ) may enhance electrophilic bromination.
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Temperature: Controlled heating (40–60°C) prevents decomposition of the benzopyran ring.
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Yield: Reported yields for analogous dibrominations range from 60–80% .
Industrial-Scale Production
Large-scale synthesis requires cost-effective bromine sources and waste management protocols. Continuous-flow reactors could improve efficiency and safety by minimizing bromine exposure .
Chemical Reactivity and Applications
Nucleophilic Substitution
The dibromobutyl group undergoes substitution with nucleophiles (e.g., amines, thiols):
This reactivity is exploitable in synthesizing thioethers or amine derivatives for drug discovery .
Elimination Reactions
Base-induced dehydrobromination can generate alkenes:
Such transformations are valuable in constructing conjugated systems for materials science .
Biological Activity
Preliminary studies suggest antimicrobial potential, likely due to bromine’s electronegativity disrupting microbial membranes . Further pharmacological profiling is needed to validate these effects.
Comparative Analysis
Analogous Compounds
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1,2-Dibromo-3-chloropropane: Less steric hindrance but higher environmental persistence.
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3,4-Dihydroisocoumarin Derivatives: Lacking bromine, these exhibit lower reactivity but are prevalent in natural products .
The unique combination of a benzopyran core and dibromobutyl substitution in 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one distinguishes it as a versatile intermediate for synthetic and applied chemistry.
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